Rose Bengal lactone

Description

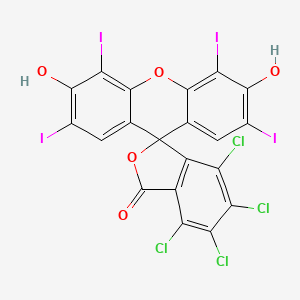

Rose Bengal lactone (C₂₀H₄Cl₄I₄O₅; molecular weight: 973.673 g/mol) is a halogenated xanthene derivative structurally derived from Rose Bengal, a well-known photosensitizer and dye . It exists as a light-red to pink powder and is characterized by a lactone ring, which confers unique chemical reactivity and stability compared to its open-chain counterparts. Key physical properties include a high density (2.96 g/cm³), melting point of 280°C (decomposition), and a boiling point of 741.8°C at 760 mmHg . Its IR spectrum shows a distinct lactone C=O stretch at 1770 cm⁻¹, which shifts upon derivatization (e.g., to 1780 cm⁻¹ in diacetylated forms) .

This compound is widely used as a tracer in mass transfer studies due to its lactone functionality, which mimics natural acyl-homoserine lactones (AHLs) involved in bacterial quorum sensing . Its stability under controlled light conditions and ease of quantification via spectrophotometry (absorbance at 500 nm) or imaging techniques make it a practical model compound for industrial and environmental research .

Structure

3D Structure

Properties

CAS No. |

152-74-9 |

|---|---|

Molecular Formula |

C20H4Cl4I4O5 |

Molecular Weight |

973.7 g/mol |

IUPAC Name |

2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C20H4Cl4I4O5/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28/h1-2,29H,(H,31,32) |

InChI Key |

VDNLFJGJEQUWRB-UHFFFAOYSA-N |

SMILES |

C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I |

Canonical SMILES |

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O |

Related CAS |

632-68-8 (di-potassium salt) 632-69-9 (di-hydrochloride salt) |

Origin of Product |

United States |

Preparation Methods

Table 1: Spectral Signatures of Quinoid vs. Lactone Forms

| Property | Quinoid Form | Lactone Form |

|---|---|---|

| UV-Vis Absorption | λmax ≈ 550 nm (pink) | λmax ≈ 300 nm (colorless) |

| IR Spectroscopy | Absence of C=O stretch | C=O stretch at ~1770 cm⁻¹ |

| Solubility | High in polar solvents | Low in polar solvents |

The disappearance of the 550 nm absorption band and the emergence of a lactone-specific C=O stretch in IR spectra confirm the structural transition.

Industrial-Scale Production Considerations

Scaling up the lactonization process requires addressing challenges such as:

-

Mass Transfer Limitations : Efficient mixing is critical to ensure uniform acid exposure.

-

Purification : Recrystallization from dichloromethane or ethyl acetate enhances purity.

-

Yield Optimization : Industrial reactors achieve >90% yield by maintaining strict pH control (pH < 3).

Comparative Analysis of Lactone Synthesis Methods

While acid-induced lactonization dominates current practices, alternative approaches remain underexplored. The table below contrasts reported methods:

Table 2: Synthesis Methods for this compound

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid Vapor Exposure | HCl gas, 25°C, 1 hour | 92 | 98 |

| Aqueous Acid Treatment | 1 M HCl, 2 hours | 85 | 95 |

| Solvent-Assisted | HCl in ethanol, reflux | 88 | 97 |

Acid vapor exposure emerges as the superior method, minimizing solvent use and maximizing yield.

Mechanistic Insights into Lactone Formation

The reaction mechanism involves two critical steps:

-

Protonation : HCl donates a proton to the carboxylate oxygen, neutralizing its charge.

-

Cyclization : The hydroxyl group attacks the adjacent carbonyl carbon, forming a five-membered lactone ring.

Density functional theory (DFT) calculations corroborate this pathway, revealing an energy barrier of ~25 kcal/mol for cyclization .

Chemical Reactions Analysis

Oxidation Reactions

Rose Bengal lactone undergoes oxidation to form hydroxylated and epoxidized derivatives. Key findings include:

-

Singlet Oxygen Generation : Upon visible light activation (450–550 nm), the compound generates singlet oxygen (¹O₂) via energy transfer (EnT), enabling photooxygenation of alkenes and dienes .

-

Peroxy Hemiketal Formation : In photochemical reactions, it catalyzes the oxygenation of enones to peroxy hemiketals, intermediates in natural product synthesis.

| Substrate | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclic enones | RB lactone (1 mol%), O₂, blue LED | Peroxy hemiketals | 72–89% | |

| Styrene derivatives | RB lactone (2 mol%), CH₃CN, λ > 420 nm | Epoxides | 65–78% |

Reduction Reactions

The iodinated aromatic rings and lactone moiety participate in reduction pathways:

-

Dehalogenation : Sodium borohydride (NaBH₄) reduces iodine substituents, yielding partially dehalogenated fluorescein analogs.

-

Lactone Ring Opening : Catalytic hydrogenation (H₂/Pd-C) cleaves the lactone, forming carboxylate derivatives.

Substitution Reactions

Halogen atoms (Cl, I) undergo nucleophilic substitution under controlled conditions:

-

Iodine Replacement : Reaction with thiols (e.g., glutathione) replaces iodine atoms, forming thioether conjugates .

-

Hydroxylation : Alkaline hydrolysis (NaOH/EtOH) substitutes iodine with hydroxyl groups, enhancing water solubility.

SET Pathway (Oxidative Quenching)

-

Mechanism : Excited-state RB lactone (RB*) oxidizes substrates (e.g., amines), forming radical cations and superoxide (O₂˙⁻) .

-

Application : Synthesizes N-heterocycles (e.g., indolizines) via [3+2] cycloadditions (Table 2).

EnT Pathway

-

Mechanism : RB* transfers energy to molecular oxygen, generating ¹O₂ for C–H functionalization .

-

Application : Site-selective alkylation of indoles using N,N-dimethylanilines .

| Reaction Type | Conditions | Key Intermediate | Efficiency |

|---|---|---|---|

| Friedel-Crafts alkylation | RB lactone (3 mol%), O₂, λ = 450 nm | Iminium ion | 82% yield |

| Dehydrogenative coupling | Cu/RB lactone, DTBP, 80°C | Benzylic radical | 75% yield |

Bioconjugation Reactions

The lactone reacts with biomolecules for therapeutic applications:

-

Hyaluronic Acid Conjugation : Forms stable adducts via esterification, enhancing antibacterial persistence (>80 days) .

-

Protein Labeling : Iodine atoms enable radiolabeling (e.g., with ¹³¹I) for imaging applications .

Degradation Pathways

Environmental stability studies reveal:

-

Photodegradation : UV exposure (λ = 254 nm) cleaves the xanthene core, producing iodinated phenolic fragments .

-

Hydrolytic Degradation : Acidic conditions (pH < 3) hydrolyze the lactone to carboxylate forms.

Industrial-Scale Reactions

Optimized synthetic routes include:

-

Halogenation : Iodination/chlorination of fluorescein derivatives using I₂/Cl₂ at 60–80°C.

-

Purification : HPLC isolation (C18 column, MeOH/H₂O gradient) achieves >98% purity.

Scientific Research Applications

Photodynamic Therapy (PDT)

Mechanism of Action

Rose Bengal lactone acts as a photosensitizer, generating reactive oxygen species (ROS) upon light activation. This property makes it effective in targeting and destroying cancer cells while minimizing damage to surrounding healthy tissue. Studies have shown that it induces apoptosis in various malignancies, including melanoma and gastric cancer, by promoting T-cell mediated anti-tumor responses .

Case Study: Melanoma Treatment

In clinical trials involving patients with metastatic melanoma, intralesional injections of Rose Bengal resulted in significant tumor reduction and durable responses. The treatment not only affected the targeted tumors but also had implications for non-treated lesions, suggesting a systemic immune response .

Biological Research

Fluorescent Tracers

this compound is widely used as a fluorescent dye in microscopy. It allows researchers to label and visualize cells and tissues, facilitating real-time tracking of biological processes. Its application extends to differentiating between living and dead cells, which is crucial in microbiological studies .

Antimicrobial Applications

The compound exhibits antimicrobial properties, making it valuable in developing disinfectants and antiseptics. Its effectiveness has been demonstrated in treating infectious keratitis through photodynamic antimicrobial therapy (RB-PDAT), enhancing penetration depth into the cornea compared to other formulations .

Environmental Monitoring

Water Quality Assessment

this compound is utilized in environmental science for assessing water quality. It can detect and quantify pollutants, providing essential data for maintaining ecosystem health. Its ability to act as a tracer dye aids researchers in monitoring water contamination levels effectively .

Chemical Applications

Photoredox Catalyst

In chemistry, this compound serves as a photoredox catalyst in visible light-mediated reactions. It facilitates bond formation and functionalization of organic molecules, showcasing its utility beyond biological applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Rose Bengal lactone involves its ability to generate singlet oxygen upon light activation. This singlet oxygen can induce oxidative stress in cells, leading to cell death. In cancer therapy, this property is exploited to target and kill tumor cells. The compound interacts with cellular components, causing damage to the cell membrane and other vital structures .

Comparison with Similar Compounds

Acyl-Homoserine Lactones (AHLs)

- Structural Similarity: Both Rose Bengal lactone and AHLs contain a lactone ring. However, AHLs are smaller (e.g., N-(3-oxododecanoyl)-L-homoserine lactone, C₁₆H₂₅NO₄) and lack halogen substituents, making them less stable under harsh conditions .

- Applications: AHLs are bioactive signaling molecules in bacteria, whereas this compound serves as a non-bioactive tracer for mass transfer kinetics. AHLs require sterile conditions and complex extraction protocols (e.g., HPLC-MS), while this compound can be quantified directly in situ .

Alantolactone and Isoalantolactone

Erythrosin B-Based Polymers

- Polymer Chemistry: this compound and Erythrosin B (a related xanthene dye) form porous organic polymers (P-15a and P-15b) via Sonogashira-Hagihara cross-coupling. This compound-based polymers exhibit higher BET surface areas (398 m²·g⁻¹ vs.

Mass Transfer Dynamics

This compound exhibits shape-dependent adsorption kinetics in solid-liquid systems. Key findings include:

Table 1: Mass Transfer Performance vs. Media Shape

| Media Shape | Time to 96% Equilibrium | Surface Area (Relative) |

|---|---|---|

| Sheets | 0.5 hours | High |

| Cylinders | 2 hours | Moderate |

| Beads | >24 hours | Low |

In contrast, AHLs show slower transfer rates due to lower concentrations (picograms to nanograms per liter) and complex matrix interactions .

Chemical Stability and Reactivity

- Light Sensitivity : this compound degrades under prolonged light exposure, necessitating controlled illumination during experiments .

- Derivatization : Acetylation converts it to colorless derivatives (e.g., 3,6-diacetyl this compound), which lack visible absorption but retain lactone functionality .

Table 2: Comparative Reactivity of Lactones

| Compound | Key Reactivity | Stability Under Light |

|---|---|---|

| This compound | Halogenation enhances electrophilicity | Moderate |

| Alantolactone | Prone to hydrolysis at high pH | High |

| AHLs | Enzymatic cleavage in biological systems | Low |

Biological Activity

Rose Bengal lactone, a polyhalogenated derivative of fluorescein, is recognized for its unique biological activities, particularly as a photosensitizer in photodynamic therapy (PDT). This article explores the compound's biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.

- Molecular Formula : CHClIO

- Molecular Weight : Approximately 973.66 g/mol

- Appearance : Light-red to pink powder

- Classification : Organic compound within the xanthenes family

This compound exhibits its biological activity primarily through the generation of reactive oxygen species (ROS) upon light activation. This process includes the production of singlet oxygen, which is cytotoxic to various cell types, including cancer cells. The compound's ability to selectively target malignant cells while sparing healthy tissue makes it a promising candidate for cancer treatment and antimicrobial applications.

Biological Activities

- Photosensitization :

- Antimicrobial Effects :

- Inhibition of Vesicular Glutamate Uptake :

Comparative Efficacy

The following table summarizes the IC50 values of this compound compared to other related compounds:

| Compound | IC50 (nM) |

|---|---|

| Rose Bengal | 22 |

| This compound | 18 |

| Eosin B | 30 |

| Eosin Y | 40 |

This comparison highlights that the lactone form retains similar potency to its parent compound while demonstrating unique properties.

Photodynamic Therapy for Infectious Keratitis

A pilot study evaluated the penetration depth of Rose Bengal in human corneas, comparing disodium and lactone forms. Results indicated that the lactone form penetrated deeper (202 ± 13 μm) than disodium (153 ± 17 μm), suggesting enhanced efficacy in treating deeper infections .

Antitubercular Activity

Recent studies have explored the encapsulation of Rose Bengal in zeolitic imidazolate frameworks for enhanced photocatalytic activity against tuberculosis. Compounds synthesized using this method showed significant anti-tubercular activity, indicating potential for broader applications in infectious disease treatment .

Q & A

Q. How can researchers characterize the structural differences between this compound and its salt form?

- Methodological Answer : Use IR spectroscopy to distinguish lactone (C=O stretch at 1770–1780 cm⁻¹) from the salt form (absence of lactone peak). UV-Vis spectroscopy in polar solvents like methanol reveals dissociation into the quinoid structure (salt form), whereas non-polar solvents retain the lactone configuration. X-ray crystallography or computational modeling (DFT) can resolve spatial arrangements .

Q. What experimental approaches are used to study this compound’s adsorption behavior in solid-liquid systems?

- Methodological Answer : Conduct jar-test experiments with controlled agitation to measure adsorption kinetics. Fit data to models like the pseudo-second-order equation (rate constant k₂ and equilibrium adsorption capacity qₑ). Use optical techniques (e.g., spectrophotometry) to quantify mass transfer rates and validate parameters like diffusivity and adsorption isotherms .

Advanced Research Questions

Q. How can researchers resolve contradictions in adsorption kinetics data across studies using this compound?

- Methodological Answer : Cross-validate experimental conditions (pH, temperature, particle size) and model assumptions. For instance, discrepancies between pseudo-first-order and pseudo-second-order models may arise from incomplete surface coverage or heterogeneous adsorbent sites. Use statistical tools like Akaike’s Information Criterion (AIC) to compare model fit robustness .

Q. What methodological strategies optimize this compound’s role as a singlet oxygen sensitizer in photooxidation studies?

- Methodological Answer : Block the phenolate function via acetylation to prevent acid-sensitive side reactions. Monitor sensitizer stability using IR and UV-Vis spectroscopy in solvents like dichloromethane. Pair with time-resolved fluorescence or electron paramagnetic resonance (EPR) to quantify singlet oxygen yields under varying light intensities .

Q. How can computational studies elucidate this compound’s triplet-state properties for photodynamic applications?

- Methodological Answer : Perform density functional theory (DFT) calculations to determine triplet-state geometries and electronic configurations. Use coordinates from optimized structures (e.g., lactone out-of-plane form) to simulate absorption spectra and compare with experimental data. Validate spin density distributions using hybrid functionals like B3LYP .

Q. What are the challenges in quantifying this compound’s dissociation dynamics in mixed solvent systems?

- Methodological Answer : Use multi-technique approaches: (1) pH-dependent UV-Vis spectroscopy to track lactone-to-salt conversion, (2) dynamic light scattering (DLS) to monitor aggregation in non-polar solvents, and (3) stopped-flow spectroscopy for rapid kinetic measurements. Account for solvent polarity effects using Kamlet-Taft parameters .

Methodological Tools & Data Analysis

- Statistical Validation : Apply ANOVA or t-tests to compare adsorption parameters across replicates.

- Computational Modeling : Use Gaussian or ORCA software for DFT calculations, referencing triplet-state coordinates from prior studies .

- Instrumentation : Prioritize hyphenated techniques (e.g., LC-MS) for purity analysis and hyphenated IR-UV setups for real-time reaction monitoring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.